N,N-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dihydro-2H-isoindol-2-yl)ethan-1-amine
Description
Properties
CAS No. |
95467-71-3 |
|---|---|
Molecular Formula |
C12H14Cl4N2 |
Molecular Weight |
328.1 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dihydroisoindol-2-yl)ethanamine |
InChI |
InChI=1S/C12H14Cl4N2/c1-17(2)3-4-18-5-7-8(6-18)10(14)12(16)11(15)9(7)13/h3-6H2,1-2H3 |
InChI Key |
PLJFLDISAARXPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrachloro Isoindoline Core
The tetrachloro-substituted isoindoline nucleus is typically prepared via chlorination of isoindoline precursors or through cyclization reactions involving tetrachlorinated intermediates. One common approach involves:
- Starting from tetrachlorophthalic anhydride or tetrachlorophthalimide derivatives.
- Reduction or substitution reactions to form the 1,3-dihydro-2H-isoindole ring system.
This step often requires controlled chlorination or use of pre-chlorinated starting materials to ensure the correct substitution pattern on the aromatic ring.
Introduction of the N,N-Dimethylaminoethyl Side Chain
The key functionalization step is the attachment of the N,N-dimethyl-2-aminoethyl group at the 2-position of the isoindoline ring. This is generally achieved by nucleophilic substitution or amination reactions:
- Nucleophilic substitution on a suitable leaving group : For example, a 2-halogenated tetrachloroisoindoline intermediate can be reacted with N,N-dimethylethanolamine or its derivatives under basic conditions to substitute the halogen with the dimethylaminoethyl moiety.
- Reductive amination : Another method involves the reaction of a 2-formyl or 2-keto derivative of the tetrachloroisoindoline with dimethylamine, followed by reduction to yield the target amine.
Representative Synthetic Route (Literature-Based)
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Preparation of 4,5,6,7-tetrachlorophthalimide | Chlorination of phthalimide derivatives using Cl2 or SO2Cl2 under controlled temperature | 70-85 | Ensures tetrachlorination on aromatic ring |
| 2. Reduction to 4,5,6,7-tetrachloro-1,3-dihydro-2H-isoindole | Use of reducing agents such as Zn/AcOH or catalytic hydrogenation | 60-75 | Forms the isoindoline ring system |
| 3. Halogenation at 2-position (if needed) | NBS or other halogenating agents | 50-65 | Introduces leaving group for substitution |
| 4. Nucleophilic substitution with N,N-dimethylethanolamine or dimethylamine | Base (e.g., K2CO3), solvent (DMF or DMSO), 60-100°C, 6-12 h | 55-80 | Attaches the dimethylaminoethyl side chain |
Alternative Methods and Optimization
- Direct amination of nitro-substituted precursors : Some studies report the use of nitrobutadiene derivatives reacting with amines to form heterocycles with high yields (up to 90%) under mild conditions, which could be adapted for isoindoline derivatives with appropriate substitution patterns.
- Microwave-assisted synthesis : Accelerated reaction times and improved yields have been reported for similar amination reactions using microwave irradiation, which could be applied to the substitution step to enhance efficiency.
Detailed Research Findings
- The electrophilicity of the tetrachlorinated aromatic ring facilitates nucleophilic substitution by amines, but reaction conditions must be optimized to prevent multiple substitutions or degradation.
- The use of polar aprotic solvents such as DMF or DMSO enhances nucleophilicity and solubility of reactants, improving yields.
- Temperature control is critical; elevated temperatures (60-100°C) favor substitution but excessive heat may cause side reactions.
- Purification typically involves chromatographic techniques due to the presence of closely related chlorinated byproducts.
Summary Table of Preparation Parameters
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Solvent | DMF, DMSO, 1,4-dioxane | Polar aprotic solvents favor nucleophilic substitution |
| Base | K2CO3, Na2CO3 | Deprotonates amine, enhances nucleophilicity |
| Temperature | 60-120°C | Higher temp increases rate but risks side reactions |
| Reaction Time | 6-24 hours | Sufficient for complete substitution |
| Yield | 50-85% | Dependent on purity of starting materials and conditions |
Scientific Research Applications
N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect cellular signaling pathways, leading to changes in gene expression, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
N,N-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dihydro-2H-isoindol-2-yl)ethan-1-amine is a synthetic compound with significant biological activity that has garnered attention in various fields of research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.
Molecular Characteristics:
| Property | Value |
|---|---|
| CAS Number | 95467-71-3 |
| Molecular Formula | C12H14Cl4N2 |
| Molecular Weight | 328.1 g/mol |
| IUPAC Name | N,N-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dihydroisoindol-2-yl)ethanamine |
| InChI Key | PLJFLDISAARXPI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound has been shown to:
- Inhibit Enzymatic Activity: It can interact with specific enzymes, potentially inhibiting their function and altering metabolic pathways.
- Modulate Receptor Activity: The compound may bind to certain receptors, influencing cellular responses and signaling pathways.
- Induce Apoptosis: Research suggests that it can trigger programmed cell death in certain cancer cell lines, highlighting its potential as an anticancer agent.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity. Studies have indicated effectiveness against various bacterial strains and fungi. For example:
- Bacterial Inhibition: The compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria in vitro.
Anticancer Activity
Recent investigations have focused on the anticancer potential of this compound. In vitro studies have shown that it can inhibit the growth of several cancer cell lines through mechanisms such as:
- Cell Cycle Arrest: Inducing cell cycle arrest at specific phases.
- Apoptotic Pathways Activation: Triggering apoptotic pathways leading to cell death.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial properties of N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
Study 2: Anticancer Potential
In a recent experimental study involving human cancer cell lines (HeLa and MCF7), the compound was found to reduce cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies suggested that apoptosis was induced via caspase activation.
Q & A
Q. Table 1: Key Characterization Techniques
| Technique | Parameters | Application Example | Reference |
|---|---|---|---|
| NMR | 400 MHz, CDCl, δ 2.25 (s, 6H) | Confirming dimethylamine protons | |
| HPLC | MeOH:EtOH:Hexanes (5:5:85), 10 mL/min | Purity assessment (>98%) | |
| HRMS | ESI+, m/z 385.0321 ([M+H]) | Molecular formula validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
